molecular formula C17H16IN3O B12522673 {3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone CAS No. 652169-42-1

{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone

Cat. No.: B12522673
CAS No.: 652169-42-1
M. Wt: 405.23 g/mol
InChI Key: MDUYAOIEEUNEGM-UHFFFAOYSA-N
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Description

{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone is a complex organic compound that features a unique combination of functional groups, including an iodo group, a diazenyl group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone typically involves multiple steps One common approach is the iodination of a pyrrolidine derivative followed by the formation of the diazenyl group through a diazotization reactionThe reaction conditions often require the use of specific oxidants and additives to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The iodo group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the iodo group can facilitate halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and development.

Properties

CAS No.

652169-42-1

Molecular Formula

C17H16IN3O

Molecular Weight

405.23 g/mol

IUPAC Name

[3-iodo-4-(pyrrolidin-1-yldiazenyl)phenyl]-phenylmethanone

InChI

InChI=1S/C17H16IN3O/c18-15-12-14(17(22)13-6-2-1-3-7-13)8-9-16(15)19-20-21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2

InChI Key

MDUYAOIEEUNEGM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)I

Origin of Product

United States

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